

Physicochemical properties of ethyl 4-pyrimidinecarboxylate

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Compound of Interest

Compound Name: Ethyl 4-pyrimidinecarboxylate

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Pyrimidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-pyrimidinecarboxylate is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. Its unique structural features and reactivity profile make it an attractive scaffold for the development of novel therapeutic agents and crop protection products. This technical guide provides a comprehensive overview of the physicochemical properties of **ethyl 4-pyrimidinecarboxylate**, offering valuable data and experimental insights for professionals in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **ethyl 4-pyrimidinecarboxylate** is essential for its effective utilization in synthesis, formulation, and biological studies. These properties influence its reactivity, solubility, and pharmacokinetic behavior.

Table 1: Key Physicochemical Properties of Ethyl 4-Pyrimidinecarboxylate

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	152.15 g/mol	--INVALID-LINK--, --INVALID-LINK--
Melting Point	37 - 41 °C	--INVALID-LINK--
Boiling Point	160 °C at 88 mmHg	--INVALID-LINK--
logP (computed)	0.1	--INVALID-LINK--
Appearance	White to orange to green powder or lump	--INVALID-LINK--
Purity	≥ 98% (GC)	--INVALID-LINK--

Note: Experimental data for solubility in various solvents and pKa are not readily available in the reviewed literature. The provided logP value is a computational prediction and should be used as an estimate.

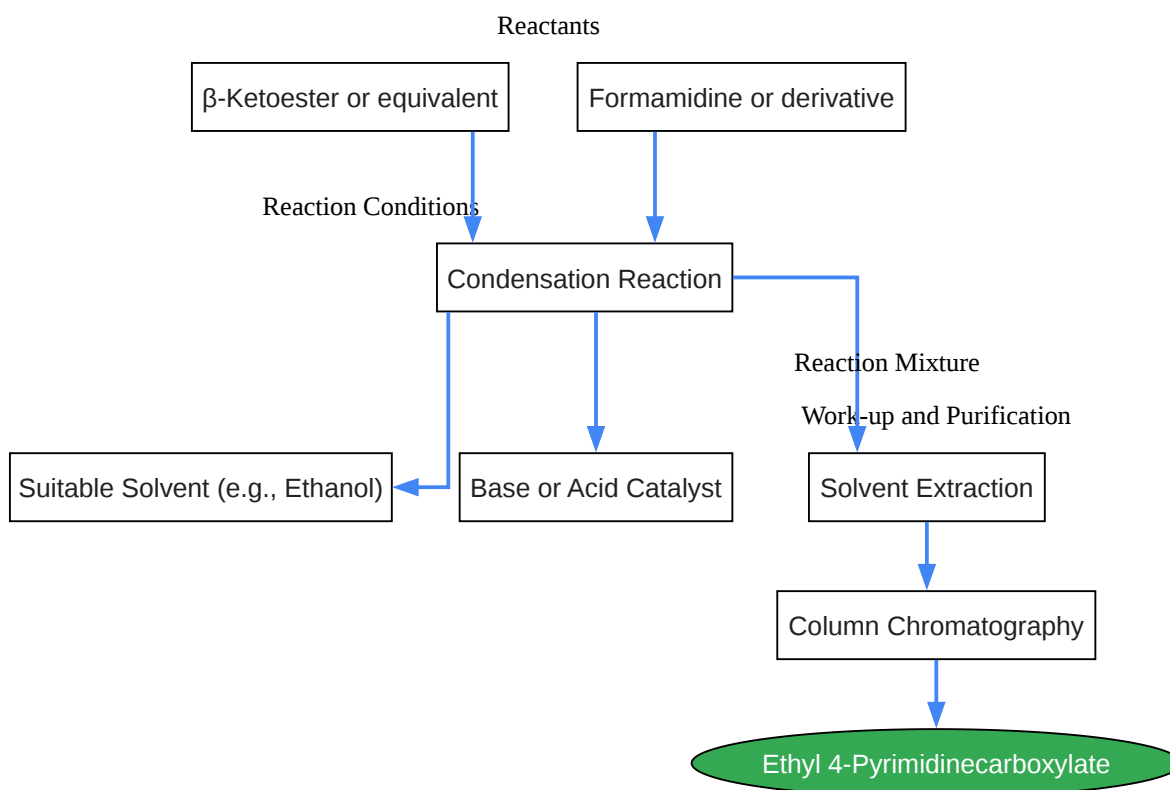
Synthesis and Experimental Protocols

The synthesis of **ethyl 4-pyrimidinecarboxylate** can be approached through various synthetic routes, often involving the condensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring. While a definitive, detailed protocol for its direct synthesis is not extensively documented in readily available literature, methods for the synthesis of related pyrimidine carboxylates can be adapted. One such general approach is outlined below.

General Synthetic Approach

A common strategy for the synthesis of pyrimidine rings is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. For **ethyl 4-pyrimidinecarboxylate**, a plausible synthetic route could involve the condensation of an appropriate β-ketoester or its enol ether with formamidine.

Experimental Workflow for Synthesis of Pyrimidine Carboxylates



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Caption: Generalized workflow for the synthesis of **ethyl 4-pyrimidinecarboxylate**.

Methodologies for Physicochemical Property Determination

The experimental determination of the physicochemical properties listed in Table 1 follows established laboratory protocols.

- **Melting Point:** The melting point can be determined using a standard melting point apparatus, where a small sample of the crystalline solid is heated, and the temperature

range over which the substance melts is recorded.

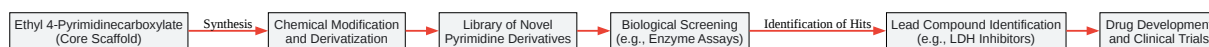
- **Boiling Point:** The boiling point is typically measured at a specific pressure using distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.
- **logP (Octanol-Water Partition Coefficient):** The shake-flask method is a common technique for the experimental determination of logP. This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases, and then measuring the concentration of the compound in each phase, typically by UV-Vis spectroscopy or HPLC.
- **pKa (Acid Dissociation Constant):** The pKa can be determined by potentiometric titration, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance as a function of pH.

Biological Significance and Applications

Ethyl 4-pyrimidinecarboxylate is a versatile intermediate in the development of bioactive molecules. While the direct biological activity of the parent compound is not extensively reported, its derivatives have shown significant potential in various therapeutic areas.

- **Enzyme Inhibition:** The pyrimidine carboxylate scaffold is a key pharmacophore in the design of various enzyme inhibitors. For instance, derivatives have been synthesized and investigated as inhibitors of lactate dehydrogenase (LDH) and biotin carboxylase, which are important targets in cancer and infectious diseases, respectively.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Drug Discovery:** Its role as a synthetic intermediate is crucial in the pharmaceutical industry. It provides a convenient starting point for the elaboration of more complex molecules targeting a range of biological targets, including those for neurological and cardiovascular conditions.

Logical Relationship in Drug Discovery



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Caption: Role of **ethyl 4-pyrimidinecarboxylate** in the drug discovery pipeline.

Conclusion

Ethyl 4-pyrimidinecarboxylate is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it a valuable tool in the creation of novel molecules with therapeutic and agricultural applications. While further experimental data on its solubility and pKa would be beneficial, the existing information provides a solid foundation for its use in research and development. The continued exploration of derivatives based on this core structure holds promise for the discovery of new and effective drugs and agrochemicals.

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